1,7-Naphthyridin-6-amine chemical properties and structure
1,7-Naphthyridin-6-amine chemical properties and structure
An In-Depth Technical Guide to 1,7-Naphthyridin-6-amine: Chemical Properties, Structure, and Therapeutic Potential
Introduction
The naphthyridine scaffold, a bicyclic heteroaromatic system comprising two fused pyridine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is present in numerous compounds with a wide array of biological activities.[3][4][5] Naphthyridines exist in six different isomeric forms depending on the position of the two nitrogen atoms.[3][4][6] This guide focuses specifically on 1,7-Naphthyridin-6-amine, a derivative of the 1,7-diazanaphthalene system, providing a comprehensive overview of its chemical properties, structure, and the broader therapeutic context of the 1,7-naphthyridine class for researchers and drug development professionals.
Core Chemical Identity and Properties
1,7-Naphthyridin-6-amine is a distinct organic compound with the fundamental properties outlined below. These identifiers are crucial for unambiguous documentation and procurement in a research setting.
Table 1: Physicochemical Properties of 1,7-Naphthyridin-6-amine
| Property | Value | Source |
| IUPAC Name | 1,7-naphthyridin-6-amine | [7] |
| CAS Number | 5912-36-7 | [7] |
| Molecular Formula | C₈H₇N₃ | [7] |
| Molecular Weight | 145.16 g/mol | [7] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8 °C | |
| InChI | 1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11) | [7] |
| InChIKey | LYSLEXZCMQGSBJ-UHFFFAOYSA-N |
Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature.
Molecular Structure and Inherent Reactivity
The structure of 1,7-Naphthyridin-6-amine is defined by a fused pyridine-pyridine ring system, with nitrogen atoms at positions 1 and 7. The amine substituent at position 6 is a key functional group that influences the molecule's electronic properties and chemical reactivity.
Caption: 2D structure of 1,7-Naphthyridin-6-amine.
The heterocyclic nature of the core makes it electron-deficient, influencing its interaction with biological targets. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. This dual capability is critical for molecular recognition in biological systems. The aromatic system is susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. The amine group can undergo standard reactions such as acylation, alkylation, and diazotization.
Synthetic Methodologies
General Synthetic Strategy: Silver-Catalyzed Cyclization
A modern approach to synthesizing functionalized 1,7-naphthyridine derivatives involves a one-pot silver-catalyzed cyclization.[8] This method offers mild reaction conditions and tolerates a diverse range of functional groups, making it suitable for creating complex molecular libraries for drug discovery.[8]
Experimental Protocol: Conceptual Synthesis via Cyclization
-
Reactant Preparation: A solution of an appropriate 2-aminobenzamide derivative and an ortho-alkynylquinoline carbaldehyde is prepared in a suitable organic solvent (e.g., dioxane).
-
Catalyst Addition: A silver catalyst, such as silver triflate (AgOTf), is added to the reaction mixture.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature. The crude product is worked up through filtration (e.g., over celite) to remove the catalyst, followed by solvent evaporation.
-
Final Purification: The resulting residue is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 1,7-naphthyridine derivative.
Caption: Generalized workflow for the synthesis of 1,7-naphthyridine derivatives.
Another established route involves the nucleophilic substitution of 2,4-dichloro-1,7-naphthyridine intermediates, which are synthesized from nicotinate analogues.[9] This pathway allows for the sequential introduction of different substituents at the 2- and 4-positions.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 1,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors.[2] Its rigid structure serves as an excellent platform for orienting functional groups to interact with specific binding pockets in enzymes.
Table 2: Biological Activities of Naphthyridine Isomers
| Naphthyridine Isomer | Key Biological Targets/Activities | Therapeutic Area |
| 1,7-Naphthyridine | p38 MAP Kinase, PIP4K2A, PDE5 | Anti-inflammatory, Oncology |
| 1,8-Naphthyridine | DNA Gyrase, Topoisomerase IV | Antibacterial |
| 1,6-Naphthyridine | Kinases (FGFR, c-met, SYK), HIV Integrase | Oncology, Antiviral |
| 1,5-Naphthyridine | Kinases | Oncology |
Kinase Inhibition
Derivatives of 1,7-naphthyridine have been identified as potent and selective inhibitors of key kinases.
-
p38 MAP Kinase: 1,7-Naphthyridine 1-oxides have been synthesized as highly effective inhibitors of p38α mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory responses.[2] These compounds have demonstrated in vivo efficacy in animal models by reducing levels of the pro-inflammatory cytokine TNFα.[2]
-
PIP4K2A: Compounds based on the 1,7-naphthyridine core are also potent and highly selective inhibitors of the lipid kinase PIP4K2A, which plays a role in tumor suppression.[2]
Antibacterial Activity (A Broader Naphthyridine Context)
While 1,7-naphthyridines are primarily explored for kinase inhibition, the closely related 1,8-naphthyridine isomer is the foundational structure for the nalidixic acid class of antibiotics.[3][5][10] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][11] This mechanism ultimately leads to bacterial cell death. The structural similarity suggests that derivatives of 1,7-naphthyridine could also be explored for antibacterial properties.
Caption: Proposed mechanism of antibacterial action for naphthyridine derivatives.
Other Therapeutic Targets
The versatility of the naphthyridine family extends to other areas:
-
Antiviral: 1,6-Naphthyridine structures have shown promise as inhibitors of HIV integrase.[12]
-
Phosphodiesterase (PDE) Inhibition: Novel 1,7- and 2,7-naphthyridine derivatives have been identified as potent and specific inhibitors of phosphodiesterase 5 (PDE5).[2]
Conclusion
1,7-Naphthyridin-6-amine is a member of the medicinally significant naphthyridine family of heterocyclic compounds. While detailed experimental data for this specific molecule are sparse, the broader 1,7-naphthyridine scaffold serves as a highly valuable core for the development of potent and selective kinase inhibitors targeting diseases in oncology and inflammation. The established synthetic routes and the diverse biological activities associated with its isomers underscore the continued importance of the naphthyridine framework in modern drug discovery and development. Further investigation into the structure-activity relationships of 1,7-naphthyridine derivatives promises to yield novel therapeutic agents.
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